molecular formula C15H13BrO3 B188365 4-Bromophenyl (2-methylphenoxy)acetate CAS No. 62095-47-0

4-Bromophenyl (2-methylphenoxy)acetate

Cat. No.: B188365
CAS No.: 62095-47-0
M. Wt: 321.16 g/mol
InChI Key: QAYOCVFRZVCZGZ-UHFFFAOYSA-N
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Description

4-Bromophenyl (2-methylphenoxy)acetate is an aromatic ester compound characterized by a bromophenyl group attached to an acetoxy moiety and a 2-methylphenoxy substituent.

Properties

CAS No.

62095-47-0

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C15H13BrO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3

InChI Key

QAYOCVFRZVCZGZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

(a) 4-Bromophenyl (4-chlorophenoxy)acetate

  • Structure: Replaces the 2-methylphenoxy group with a 4-chlorophenoxy moiety.
  • Molecular Formula : C₁₄H₁₀BrClO₃.
  • Molecular Weight : 341.58 g/mol.
  • This compound is used in synthetic intermediates for agrochemicals .

(b) (4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate

  • Structure : Features a benzyl ester (4-bromophenylmethyl) instead of a direct bromophenyl-acetate linkage.
  • Molecular Formula : C₁₅H₁₂BrClO₃.
  • Molecular Weight : 356.61 g/mol.
  • Key Differences : The benzyl group may improve lipophilicity, impacting membrane permeability in biological systems .

(c) Ethyl 4-bromophenylacetate

  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Molecular Weight : 243.1 g/mol.
  • Key Differences: Lacks the phenoxy group, resulting in lower molecular weight and reduced steric hindrance. Used as a reference material in pharmaceutical manufacturing .

(d) Methyl 2-(4-bromophenyl)acetate

  • Structure: Methyl ester variant without phenoxy substitution.
  • Molecular Formula : C₉H₉BrO₂.
  • Molecular Weight : 229.07 g/mol.
  • Key Differences : Simpler structure with higher volatility (bp: 88–90°C at 0.35 mmHg). Complies with stringent regulatory standards for drug development .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Reactivity
This compound* C₁₅H₁₃BrO₃ 333.17 2-methylphenoxy, bromophenyl Not reported Synthetic intermediate, electrochemical studies
4-Bromophenyl (4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 341.58 4-chlorophenoxy Not reported Agrochemical intermediates
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.1 Ethyl ester 29–31 Pharmaceutical reference material
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Methyl ester Not reported Drug manufacturing
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 4-methylbenzoate Not reported Crystal structure studies, photoprotecting groups

Research Findings and Key Distinctions

Thermal Stability : Brominated esters generally exhibit higher thermal stability than chlorinated analogs, as seen in ethyl 4-bromophenylacetate (bp: 88–90°C) versus chlorinated derivatives .

Solubility: The methylphenoxy group may enhance solubility in organic solvents compared to simpler esters, facilitating use in hydrophobic reaction environments .

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